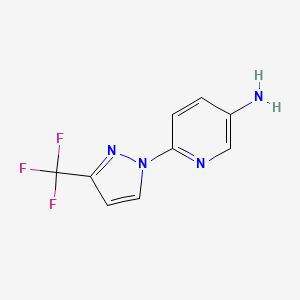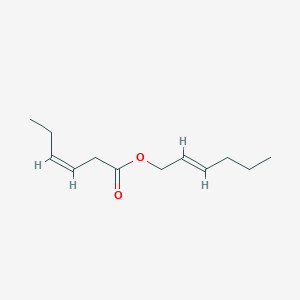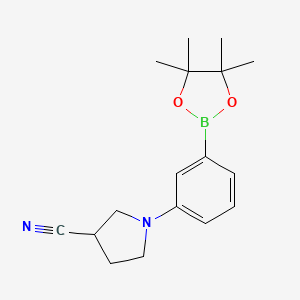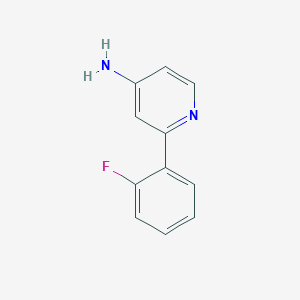-1H-pyrazol-4-yl]methyl})amine CAS No. 1855945-74-2](/img/structure/B11743082.png)
[2-(morpholin-4-yl)ethyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(morpholin-4-yl)ethyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features both a morpholine ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)ethyl-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps. One common method includes the reaction of 2-(morpholin-4-yl)ethanol with 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde under acidic conditions to form the desired amine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-yl)ethyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(morpholin-4-yl)ethyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, 2-(morpholin-4-yl)ethyl-1H-pyrazol-4-yl]methyl})amine is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)ethyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit or activate certain pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(morpholin-4-yl)ethyl-1H-pyrazol-4-yl]methyl})amine
- 2-(piperidin-4-yl)ethyl-1H-pyrazol-4-yl]methyl})amine
- 2-(morpholin-4-yl)ethyl-1H-imidazol-4-yl]methyl})amine
Uniqueness
The uniqueness of 2-(morpholin-4-yl)ethyl-1H-pyrazol-4-yl]methyl})amine lies in its combination of a morpholine ring and a pyrazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research and industrial applications.
Properties
CAS No. |
1855945-74-2 |
|---|---|
Molecular Formula |
C12H19F3N4O |
Molecular Weight |
292.30 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]ethanamine |
InChI |
InChI=1S/C12H19F3N4O/c13-12(14,15)10-19-9-11(8-17-19)7-16-1-2-18-3-5-20-6-4-18/h8-9,16H,1-7,10H2 |
InChI Key |
SUVOOPHPPISNEV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNCC2=CN(N=C2)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine](/img/structure/B11743012.png)

![1-(2-fluoroethyl)-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743015.png)

![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11743023.png)





![[2-(diethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743061.png)
![4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11743068.png)
![N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11743072.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743079.png)
